Cryogenine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to cryogenine often involves complex chemical reactions aiming at assembling the molecular structure with precision. For cryogenine, the synthesis pathways would typically involve steps to form its core structure, possibly from aromatic precursors such as phenylalanine, as seen in the biosynthesis of similar compounds where phenylalanine serves as a precursor (Rother & Schwarting, 1972). This process might involve several stages, including condensation reactions, cyclization, and functional group transformations to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of cryogenine is characterized by its complex ring system, which may include multiple aromatic rings. The detailed structural analysis would involve spectroscopic methods such as NMR and mass spectrometry to elucidate the arrangement of atoms and the connectivity between different parts of the molecule. High-resolution optical spectroscopy at cryogenic temperatures can provide insights into the electronic structure and behavior of such molecules under varying conditions (Colombo & Guedel, 1993).
Chemical Reactions and Properties
Cryogenine, like other complex organic molecules, can participate in a variety of chemical reactions. These reactions can alter its molecular structure and, consequently, its chemical properties. The molecule's reactivity with different reagents can reveal functional groups and potential sites for chemical modification. The anti-inflammatory evaluation of cryogenine indicates its interaction with biological molecules, hinting at its reactivity and potential biochemical roles (Kaplan, Wolke, & Malone, 1967).
Physical Properties Analysis
The physical properties of cryogenine, including melting point, solubility, and crystalline structure, are crucial for its handling and application in different fields. Cryogenic treatment can influence the physical state and properties of materials, potentially affecting the crystallinity and phase behavior of cryogenine and similar compounds (Liu et al., 2017).
Scientific Research Applications
Anti-inflammatory and Analgesic Properties : Cryogenine has been found effective in reducing artificially induced inflammation in rats. It alters acute inflammatory reactions and inhibits the development of increased foot thickness in chronic studies. Additionally, Cryogenine exhibits low levels of analgesic (pain-relieving) and antipyretic (fever-reducing) activities (Kaplan, Wolke, & Malone, 1967).
Cryogenics in Spice Grinding : Although not directly related to Cryogenine, cryogenics (the study of low temperatures) has pivotal applications in food processing, especially in spice grinding. Cryogenic freezing is used to retain higher quality and volatile oil content in spices (Balasubramanian, Gupta, & Singh, 2012).
Cryogenic Electron Microscopy : Cryo-EM, a form of cryogenics, is widely used in the study of biological macromolecules. It deals with regions of disorder, flexibility, or partial occupancy in biological structures, which is critical in structural biology and drug discovery (Punjani, Zhang, & Fleet, 2019).
Cryogenine as a Biological Antagonist : Cryogenine has been evaluated as an antagonist of various biological agents like furtrethonium, histamine, and serotonin. Its noncompetitive inhibition properties have been studied in different biological tissues (Trottier & Malone, 1969).
Biosynthesis of Cryogenine : The major alkaloid of Heimia salicifolia, cryogenine, is derived from phenylalanine. This discovery is significant in understanding the chemical pathways in the biosynthesis of alkaloids (Rother & Schwarting, 1972).
Cryogen as an Energy Carrier : Cryogenics also plays a role in energy storage and extraction. Cryogens have a higher energy density compared to other thermal energy storage media and can efficiently recover low-grade heat due to their low critical temperatures (Li, Chen, & Ding, 2010).
Inhibition of Prostaglandin Synthetase : Cryogenine has been found to inhibit prostaglandin synthetase more effectively than aspirin, indicating its potential for use in traditional medicine for its anti-inflammatory properties (Lema, Blankenship, & Malone, 1986).
properties
IUPAC Name |
(1S,13Z,17S,19R)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZWUYYJZVBKDZ-VMSBZHFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099973 | |
Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201099973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vertine | |
CAS RN |
10308-13-1 | |
Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10308-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cryogenine (alkaloid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201099973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VERTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR77C8W8TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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